4-(Perfluorocyclohexyl)butan-1-ol
Overview
Description
4-(Perfluorocyclohexyl)butan-1-ol is an organic compound with the chemical formula C10H9F11O . It is characterized by the presence of a perfluorocyclohexyl group attached to a butan-1-ol moiety. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorocyclohexyl)butan-1-ol typically involves the reaction of perfluorocyclohexyl iodide with butan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The general reaction scheme is as follows:
C6F11I+C4H9OH→C10H9F11O+HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluorocyclohexyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of 4-(Perfluorocyclohexyl)butanoic acid.
Reduction: Formation of 4-(Perfluorocyclohexyl)butane.
Substitution: Formation of 4-(Perfluorocyclohexyl)butyl chloride or bromide.
Scientific Research Applications
4-(Perfluorocyclohexyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Perfluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the perfluorocyclohexyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Perfluorocyclohexyl)butanoic acid
- 4-(Perfluorocyclohexyl)butane
- 4-(Perfluorocyclohexyl)butyl chloride
Uniqueness
4-(Perfluorocyclohexyl)butan-1-ol is unique due to its combination of a perfluorocyclohexyl group and a butan-1-ol moiety. This structure imparts high thermal stability, resistance to chemical degradation, and unique biological properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F11O/c11-5(3-1-2-4-22)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h22H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMDKZLEDMTSTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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